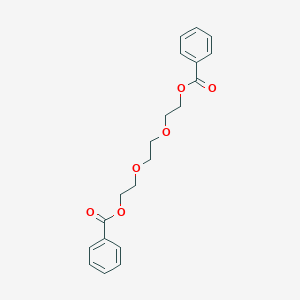

Triethylene glycol dibenzoate

Beschreibung

Triethylene glycol dibenzoate (TEGDB, CAS 120-56-9) is a non-phthalate plasticizer and coalescent agent synthesized via esterification of benzoic acid with triethylene glycol (three ethylene glycol units). Its molecular formula is C₂₀H₂₂O₆, with a molecular weight of 358.39 g/mol . TEGDB is characterized by:

- High boiling point and low volatility, making it suitable for high-temperature applications.

- Excellent compatibility with polyvinyl chloride (PVC), polyvinyl acetate, and polyester resins .

- Low VOC emissions, aligning with environmental regulations for coatings and adhesives .

- Primary applications include plasticizers for PVC, adhesives, coatings, and food packaging materials .

Eigenschaften

IUPAC Name |

2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-19(17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-20(22)18-9-5-2-6-10-18/h1-10H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSGHEXYEABOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCOCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029611 | |

| Record name | Ethylenebis(oxyethylene) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120-56-9 | |

| Record name | Ethanol, 2,2′-[1,2-ethanediylbis(oxy)]bis-, 1,1′-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoflex T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(oxyethylene) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylene) dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TI5SZ2UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalysts

The transesterification method involves reacting triethylene glycol with methyl or ethyl benzoate in the presence of anhydrous potassium carbonate (K₂CO₃) as a catalyst. This approach avoids the use of carboxylic acids, thereby eliminating water as a byproduct and simplifying purification. The general reaction is:

where (methyl) or (ethyl). The catalyst facilitates the nucleophilic substitution of the alkoxy group in the benzoate ester with the hydroxyl group of triethylene glycol.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

Table 1: Performance of Transesterification Under Varied Conditions

| Example | Benzoate Ester | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl | 20 | 155 | 6 | 97 | 97.4 |

| 2 | Methyl | 10 | 155 | 6 | 99 | 96.6 |

| 5 | Ethyl | 20 | 155 | 5 | 98 | 96.1 |

The highest yield (99%) was achieved with methyl benzoate at a lower catalyst loading (10 mol%), though purity slightly decreased due to residual diethylene glycol dibenzoate (2.1%). Ethyl benzoate exhibited comparable efficiency but required longer reaction times for complete conversion.

Environmental and Industrial Advantages

This method circumvents aqueous waste generation by avoiding neutralization and washing steps, aligning with green chemistry principles. The catalyst (K₂CO₃) is non-toxic and easily separable via filtration, enabling reuse in subsequent batches.

Direct Esterification of Benzoic Acid

Reaction Design and Catalysis

In contrast, direct esterification employs benzoic acid and triethylene glycol with p-toluenesulfonic acid (TsOH) as a catalyst. The reaction proceeds as:

Water removal is critical to drive the equilibrium toward product formation. A Dean-Stark apparatus is typically used to separate water via azeotropic distillation with toluene.

Process Optimization

-

Molar ratio : A 5% excess of benzoic acid (2.1:1 ratio to triethylene glycol) ensures complete conversion.

-

Temperature : 170–210°C, with higher temperatures accelerating reaction rates but risking decomposition.

-

Post-treatment : Neutralization with 5% NaOH, followed by washing with to remove unreacted acid and catalyst.

Table 2: Key Outcomes of Direct Esterification

| Parameter | Value |

|---|---|

| Catalyst loading | 0.25% of total mass |

| Reaction time | 3–7 hours |

| Final pH | 7.3 (after washing) |

| Purity | ≥95% (GC-MS) |

While specific yield data were omitted in the available patent excerpt, the method reportedly achieves "high efficiency" with reduced energy consumption compared to traditional esterification routes.

Limitations

The necessity for water removal complicates scale-up, and residual TsOH may necessitate additional purification steps. Furthermore, the acidic conditions risk equipment corrosion, increasing capital costs.

Comparative Analysis of Synthesis Routes

Yield and Purity

Environmental Impact

Analyse Chemischer Reaktionen

Types of Reactions

Triethylene glycol dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids.

Common Reagents and Conditions

Esterification: Benzoic acid, triethylene glycol, acid catalyst (e.g., sulfuric acid), reflux conditions.

Hydrolysis: Water, base catalyst (e.g., sodium hydroxide), elevated temperature.

Transesterification: Alcohols or acids, base or acid catalyst, elevated temperature.

Major Products Formed

Esterification: this compound and water.

Hydrolysis: Triethylene glycol and benzoic acid.

Transesterification: New esters formed by exchanging the ester groups with other alcohols or acids.

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polymers

Triethylene glycol dibenzoate is widely used as a plasticizer in the production of flexible polymers such as polyvinyl chloride (PVC) and polyurethane. It enhances the flexibility and durability of these materials, making them suitable for various applications in construction, automotive, and consumer goods .

Table 1: Common Applications of this compound as a Plasticizer

| Application Area | Specific Uses |

|---|---|

| Construction | PVC pipes, flooring materials |

| Automotive | Interior components, seals |

| Consumer Goods | Toys, packaging materials |

Solvent in Biological Assays

In biological research, this compound serves as a solvent and dispersing agent in various assays. Its low toxicity and biocompatibility make it an ideal candidate for experiments involving cell cultures and drug formulations.

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its favorable properties that allow for controlled release of therapeutic agents. Its compatibility with various drugs enhances its utility in pharmaceutical formulations .

Lubricants and Emulsifiers

In industrial settings, this compound is utilized as a lubricant and emulsifying agent . It improves the performance of lubricants in machinery and enhances the stability of emulsions in products like paints and coatings.

Compatibility with Other Materials

This compound is compatible with various other plasticizers and can be blended to achieve desired properties in polymer formulations. This versatility allows manufacturers to tailor products for specific performance requirements .

Case Study: Use in PVC Production

A study demonstrated that incorporating this compound into PVC formulations significantly improved flexibility without compromising mechanical strength. The results indicated that products containing this plasticizer exhibited enhanced durability under stress conditions .

Case Study: Drug Formulation Development

Research on drug delivery systems utilizing this compound showed improved solubility and bioavailability of poorly soluble drugs when formulated with this compound. The findings suggest its potential role in enhancing therapeutic efficacy .

Wirkmechanismus

The primary mechanism of action of triethylene glycol dibenzoate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced workability and durability of the plasticized material. The molecular targets include the polymer chains themselves, where the plasticizer molecules interact with the polymer matrix to achieve the desired effect .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Hydrolysis and Environmental Persistence

Performance in Blends

A study of plasticizer blends for flooring materials showed:

Biologische Aktivität

Triethylene glycol dibenzoate (TEGDB) is a chemical compound formed from the esterification of triethylene glycol with benzoic acid. This compound has garnered attention due to its potential applications in various fields, including as a plasticizer, solvent, and in antimicrobial treatments. This article explores the biological activity of TEGDB, focusing on its toxicity, mutagenicity, and efficacy against microorganisms.

- Chemical Formula : CHO

- Molecular Weight : 358.395 g/mol

- CAS Number : 120-56-9

Acute Toxicity

A study conducted to assess the acute toxicity of TEGDB indicated that it does not exhibit significant harmful effects at lower doses. The no-observed-effect level (NOEL) was established at 1,000 mg/kg/day based on a 13-week dietary study in rats. At higher doses (1,600 and 2,200 mg/kg/day), there were observable effects such as lower body weight gain and changes in hematological parameters, but these effects were not noted at the NOEL level .

Mutagenicity and Genotoxicity

TEGDB was subjected to several mutagenicity tests following OECD guidelines. The results demonstrated that TEGDB is non-mutagenic under the conditions tested. In a chromosomal aberration assay using human lymphocytes, no significant increases in aberrant cells were observed, indicating that TEGDB does not induce chromosomal damage . Additionally, in vitro tests using mouse lymphoma cells also confirmed the absence of mutagenic effects .

Antimicrobial Activity

Recent research has highlighted the efficacy of triethylene glycol and its derivatives as antimicrobial agents. A study evaluating Grignard Pure (which contains TEG as an active ingredient) showed promising results against bacteriophage MS2, achieving up to 99.9% inactivation in air and on surfaces within 90 minutes at concentrations around 1.2 – 1.5 mg/m³ . This suggests that TEGDB may have potential applications in air treatment technologies aimed at reducing airborne pathogens.

Efficacy Against Bacteria and Viruses

The germicidal properties of glycols have been documented for decades, with studies indicating their effectiveness against various bacteria and viruses. TEG is particularly noted for its performance near saturation points, which can enhance its antimicrobial activity significantly .

Study on Airborne Virus Inactivation

In a controlled environment, the efficacy of TEG was tested against MS2 virus aerosolized into a bioaerosol chamber. The study utilized two scenarios: introducing Grignard Pure before or after aerosolization of the virus. Both scenarios demonstrated significant reductions in viral loads compared to control conditions, confirming the potential use of TEG-based products for infection control in indoor environments .

Summary of Findings

| Parameter | Result |

|---|---|

| NOEL (Toxicity) | 1,000 mg/kg/day |

| Mutagenicity | Non-mutagenic |

| Antimicrobial Efficacy | Up to 99.9% reduction in MS2 virus |

| Effective Concentration | Approximately 1.2 – 1.5 mg/m³ |

Q & A

Q. What analytical techniques are recommended for identifying and quantifying TEG-DB in complex matrices?

TEG-DB can be identified using hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) coupled with spectral library matching. For example, an unknown compound with a concentration peak at ~280°C was identified as TEG-DB by comparing its spectral data to a database (Figure 3, ). Methodologically:

- Use temperature-programmed GC to resolve co-eluting peaks.

- Perform spectral matching with libraries (e.g., NIST) and validate with retention index calibration.

- For quantification, employ internal standards like deuterated analogs to correct for matrix effects.

Q. How can researchers determine the solubility of TEG-DB in supercritical fluids or organic solvents?

Solubility studies require high-pressure equilibrium cells. For instance, Jerinić et al. (2008) measured TEG-DB solubility in supercritical methane using a variable-volume view cell at pressures up to 9 MPa . Key steps:

- Equilibrate TEG-DB with the solvent in a controlled pressure/temperature system.

- Analyze the phase composition via gravimetry or spectroscopic methods.

- Model data using equations of state (e.g., Peng-Robinson) to predict solubility under untested conditions.

Q. What are the standard protocols for synthesizing TEG-DB in laboratory settings?

TEG-DB is synthesized via esterification of triethylene glycol with benzoic acid derivatives:

- React triethylene glycol with benzoyl chloride in a 1:2 molar ratio under reflux with a catalyst (e.g., sulfuric acid).

- Purify via fractional distillation or recrystallization.

- Validate purity using HPLC-UV (>99% purity) and characterize via FTIR (C=O stretch at ~1720 cm⁻¹) and NMR (aromatic protons at δ 7.4–8.1 ppm) .

Advanced Research Questions

Q. How can conflicting toxicity data for TEG-DB be resolved across different experimental models?

Discrepancies in chronic toxicity studies (e.g., rodent vs. primate models) require cross-species comparative analysis :

- Replicate exposure routes (oral, inhalation) across species using standardized OECD guidelines.

- Measure biomarkers like hepatic enzyme activity (e.g., CYP450) and renal function.

- Apply toxicokinetic modeling to account for metabolic differences (e.g., primates exhibit slower glucuronidation) .

Table 1: Chronic Toxicity NOAELs (No Observed Adverse Effect Levels)

| Species | Exposure Route | NOAEL (mg/kg/day) | Study Reference |

|---|---|---|---|

| Rat | Oral | 100 | Robertson et al., 1947 |

| Monkey | Inhalation | 500 | Robertson et al., 1947 |

Q. What molecular mechanisms underlie TEG-DB’s potential as a phthalate substitute in polymer blends?

TEG-DB’s efficacy as a plasticizer stems from its dipole interactions with polymer chains. Advanced studies involve:

- Molecular dynamics simulations to predict compatibility with acrylic polymers (e.g., radial distribution function analysis).

- Experimental validation via dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) reduction in TEG-DB-blended polymers.

- Compare performance to traditional phthalates using ASTM D638 tensile testing .

Q. How can environmental fate models predict TEG-DB’s persistence in soil and groundwater?

Use fugacity-based models (e.g., EQC Level III) parameterized with:

- LogP (3.3) and solubility data (<0.1 mg/L in water) .

- Degradation half-lives from OECD 301B ready biodegradability tests.

- Field data on sorption coefficients (Koc) in organic-rich soils .

- Validate with LC-MS/MS monitoring of TEG-DB in leachate from contaminated sites .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in VOC emission profiles of TEG-DB-based coatings?

Contradictions arise from differing test conditions (e.g., temperature, humidity). Methodological solutions:

- Standardize testing per ASTM D3960 for VOC emissions.

- Use headspace GC-MS to quantify volatile byproducts (e.g., residual benzoic acid).

- Compare against low-VOC coalescents like triethylene glycol di-2-ethylhexanoate (TEGDO) under identical conditions .

Q. What statistical approaches reconcile conflicting bioactivity data in TEG-DB derivatives?

For anti-metastatic studies with mixed outcomes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.